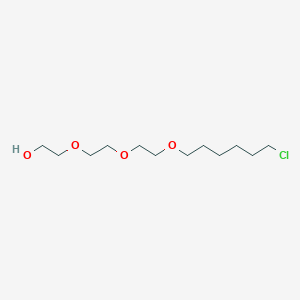

![molecular formula C17H12ClNO3S B3015819 2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one CAS No. 2034416-66-3](/img/structure/B3015819.png)

2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-4H-chromen-4-one” is a complex organic molecule. It is related to the class of thienopyridines . Thienopyridines are a class of compounds that have been found to have various biological activities, including antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, and antithrombotic effects .

Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a thienopyridine core, which is a heterocyclic compound containing sulfur and nitrogen. The compound also contains a carbonyl group attached to the thienopyridine ring . Further analysis would require more specific information or computational chemistry tools.科学的研究の応用

Synthesis Techniques

Synthesis of Tetrahydrothieno[3,2-c]pyridin-2(4H)-one : This compound is a key intermediate in the synthesis of new antithrombotic drugs, using alkylation, oxidation, and deprotection reactions starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (Pan Xian-hua, 2011).

Efficient Synthesis via Modified Pictet-Spengler Reaction : A synthesis method involving trifluoroacetic acid-catalyzed cyclization of formyliminium ion, producing various substituent tetrahydrothieno[3,2-c]pyridines (M. Kitabatake, Akinobu Hashimoto, T. Saitoh, 2010).

Structural and Chemical Analysis

Construction of Novel Heterocyclic Systems : Utilization of a similar compound for creating diverse heterocyclic systems linked to furo[3,2-g]chromene, showing antimicrobial and anticancer activities (M. Ibrahim, et al., 2022).

Acid-Catalysed Cyclization Studies : Research on the reactions of similar compounds in trifluoroacetic acid, leading to the formation of tetrahydrothieno[3,2-c]pyridines (C. Schneider, K. Pook, 1986).

Domino Reactions for Novel Synthesis : Examination of domino reactions with activated alkynes to yield tetrahydrothieno[2,3-d]azocines (L. G. Voskressensky, et al., 2014).

Applications in Material Science

Corrosion Inhibition Studies : Investigation of chromenopyridin derivatives as environmentally benign corrosion inhibitors for steel in hydrochloric acid (K. R. Ansari, M. Quraishi, Ambrish Singh, 2017).

Crystal Structure Analysis : Structural analysis of a similar compound, 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde, revealing insights into molecular interactions and arrangement (Y. Ishikawa, 2015).

Nanocatalyst in Chemical Synthesis : Utilization of a related compound in the synthesis of diverse and densely functionalized 2-amino-4H-chromene derivatives, highlighting the role as a promising nanocatalyst (Esmayeel Abbaspour-Gilandeh, et al., 2016).

将来の方向性

作用機序

Target of Action

The primary target of this compound is platelets . It acts as a platelet aggregation inhibitor , which means it prevents platelets in the blood from clumping together .

Mode of Action

The compound interacts with its targets by inhibiting the aggregation of platelets induced by various agents such as adenosine diphosphate and thrombin . This interaction results in a significant decrease in the ability of platelets to form clots .

Biochemical Pathways

The compound affects the blood coagulation pathway by inhibiting platelet aggregation . This can lead to downstream effects such as a decrease in the formation of blood clots, which can help prevent conditions like thrombosis and stroke .

Result of Action

The result of the compound’s action is a significant decrease in pulmonary metastasis induced by the injection of certain types of cells . This suggests that the compound could potentially be used as a therapeutic agent for conditions related to blood clotting and metastasis .

特性

IUPAC Name |

2-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3S/c18-16-7-10-9-19(6-5-15(10)23-16)17(21)14-8-12(20)11-3-1-2-4-13(11)22-14/h1-4,7-8H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXBXCYFXPXVMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

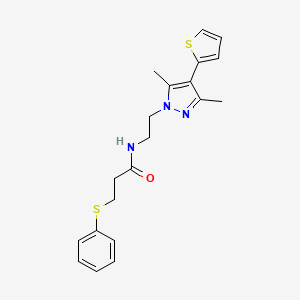

![2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B3015743.png)

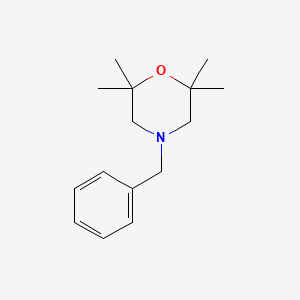

![{3-[(2,4-Difluorophenyl)methoxy]phenyl}methanol](/img/structure/B3015745.png)

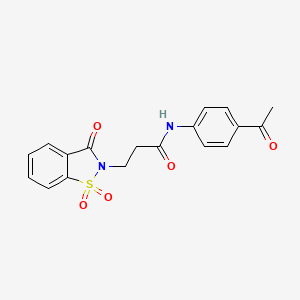

![2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3015747.png)

![2-[3-(4-Chloro-5-methyl-3-nitropyrazolyl)adamantanyl]acetic acid](/img/structure/B3015749.png)

![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3015750.png)

![N-[3-(3-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015753.png)

![tert-Butyl [4-(pyridin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3015755.png)

![2-{1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclohexyl}acetic acid](/img/structure/B3015757.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B3015758.png)

![ethyl 3-cyano-2-(1-isopropyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3015759.png)